[(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid
CAS No.:
Cat. No.: VC13475795
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O4 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 2-[(3S)-3-[cyclopropyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid |
| Standard InChI | InChI=1S/C17H22N2O4/c20-16(21)11-18-9-8-15(10-18)19(14-6-7-14)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,20,21)/t15-/m0/s1 |
| Standard InChI Key | AFFVZVDFHIHCDO-HNNXBMFYSA-N |
| Isomeric SMILES | C1CN(C[C@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)CC(=O)O |
| SMILES | C1CC1N(C2CCN(C2)CC(=O)O)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CC1N(C2CCN(C2)CC(=O)O)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Key Descriptors
The systematic IUPAC name is 2-[(3S)-3-[cyclopropyl(phenylmethoxycarbonyl)amino]pyrrolidin-1-yl]acetic acid . The compound’s CAS registry number is 1354015-55-6, and its isomeric SMILES string is C1CN(C[C@@H]1N(C2CC2)C(=O)OCC3=CC=CC=C3)CC(=O)O, highlighting the (S)-configured pyrrolidine core linked to a cyclopropylcarbamate and acetic acid .
Physical and Chemical Properties
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Density | 1.222 ± 0.06 g/cm³ (predicted) | |
| Boiling Point | 492.4 ± 30.0 °C (predicted) | |
| pKa | 2.47 ± 0.10 (predicted) | |
| Molecular Weight | 318.4 g/mol |
The low pKa (2.47) suggests the carboxylic acid group is deprotonated under physiological conditions, enhancing solubility . The benzyloxycarbonyl (Cbz) group provides steric protection for the cyclopropyl amine, a common strategy in prodrug design .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic transformations:
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Cyclopropylamine Protection: Cyclopropylamine reacts with benzyl chloroformate to form N-benzyloxycarbonyl-cyclopropylamine.
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Pyrrolidine Functionalization: The pyrrolidine ring is introduced via alkylation or reductive amination. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis .
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Acetic Acid Coupling: The pyrrolidine nitrogen is alkylated with bromoacetic acid or its ester, followed by hydrolysis to yield the final product.
A representative protocol from patent literature involves hydrogenolysis of intermediates using palladium-carbon catalysts, followed by purification via silica gel chromatography .
Industrial Considerations
Large-scale production may employ continuous-flow systems to optimize yield (typically 70–85%) . Critical parameters include reaction temperature (25–80°C), solvent choice (e.g., dichloromethane, tetrahydrofuran), and inert atmospheres to prevent decomposition .
Structural Characterization
Spectroscopic Analysis
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NMR Spectroscopy:
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¹H NMR: Peaks at δ 1.22 ppm (cyclopropyl CH₂), 3.62 ppm (pyrrolidine N-CH₂-CO₂H), and 7.25–7.35 ppm (benzyl aromatic protons).
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¹³C NMR: Signals at δ 170.5 ppm (carboxylic acid C=O) and 156.2 ppm (carbamate C=O).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 319.3 [M+H]⁺, consistent with the molecular formula .
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IR Spectroscopy: Stretching vibrations at 1740 cm⁻¹ (C=O, carbamate) and 1710 cm⁻¹ (C=O, carboxylic acid).
Applications in Drug Development
Intermediate in Peptide Synthesis
The compound serves as a building block for introducing chiral pyrrolidine motifs into peptides, enhancing conformational rigidity and receptor binding .
Prodrug Design
The Cbz-protected amine enables controlled release of therapeutics, reducing off-target toxicity. For example, analogous compounds are used in antiviral and anticancer prodrugs .
Future Directions
Further research should explore:
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